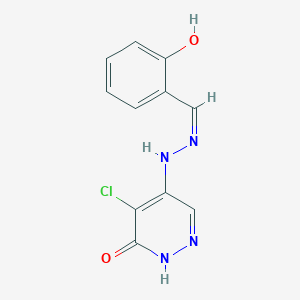
(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridazinone core substituted with a chloro group and a hydrazinyl group linked to a hydroxybenzylidene moiety. The (Z)-configuration indicates the specific geometric isomerism around the hydrazone double bond, which can influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one typically involves the following steps:
-
Formation of the Hydrazone: : The initial step involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Reaction Conditions: This reaction is usually carried out in ethanol or methanol as a solvent, under reflux conditions for several hours.
Reagents: 2-hydroxybenzaldehyde, hydrazine hydrate, ethanol/methanol.
-
Cyclization and Chlorination: : The hydrazone is then reacted with 4-chloro-3,6-dihydropyridazine-3,6-dione to form the final product.
Reaction Conditions: This step is typically performed in the presence of a base such as sodium acetate, under reflux conditions.
Reagents: 4-chloro-3,6-dihydropyridazine-3,6-dione, sodium acetate, ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure product purity.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxy group in the benzylidene moiety can undergo oxidation to form quinone derivatives.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The chloro group on the pyridazinone ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology
Biological Activity Studies: Due to its structural features, this compound is often studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
作用机制
The mechanism by which (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one exerts its effects is largely dependent on its interaction with biological targets. The hydrazone moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The chloro and hydroxy groups can also participate in various interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one: The (E)-isomer of the compound, which may exhibit different biological activities due to its geometric configuration.
4-chloro-5-(2-(2-methoxybenzylidene)hydrazinyl)pyridazin-3(2H)-one: A similar compound with a methoxy group instead of a hydroxy group, potentially altering its reactivity and biological properties.
Uniqueness
The (Z)-configuration of the hydrazone linkage in (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one is unique and can significantly influence its chemical and biological properties. This specific isomer may exhibit distinct reactivity patterns and interactions with biological targets compared to its (E)-isomer or other structurally similar compounds.
属性
IUPAC Name |
5-chloro-4-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-8(6-14-16-11(10)18)15-13-5-7-3-1-2-4-9(7)17/h1-6,17H,(H2,15,16,18)/b13-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSAEPFORCHOK-ACAGNQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C(=O)NN=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













